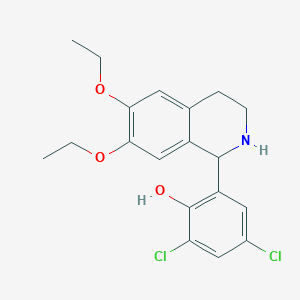
2,4-Dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-6-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)PHENOL is a complex organic compound with the molecular formula C19H21Cl2NO3. It is characterized by the presence of two chlorine atoms, two ethoxy groups, and a tetrahydroisoquinoline moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-6-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)PHENOL typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-6-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2,4-DICHLORO-6-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-6-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar in structure but with a quinazoline core instead of isoquinoline.
Naphthalene, 1,2,3,4-tetrahydro-: Shares the tetrahydro structure but lacks the phenol and chlorine substituents.
2,4-Dichloro-6,7-Dihydrothieno[3,2-d]Pyrimidine: Contains a thieno[3,2-d]pyrimidine core with similar chlorine substitutions.
Uniqueness
2,4-DICHLORO-6-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)PHENOL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H21Cl2NO3 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2,4-dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol |
InChI |
InChI=1S/C19H21Cl2NO3/c1-3-24-16-7-11-5-6-22-18(13(11)10-17(16)25-4-2)14-8-12(20)9-15(21)19(14)23/h7-10,18,22-23H,3-6H2,1-2H3 |
InChI Key |
UIPPHNFLELONTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C(=CC(=C3)Cl)Cl)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11077230.png)
![2-methyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11077232.png)
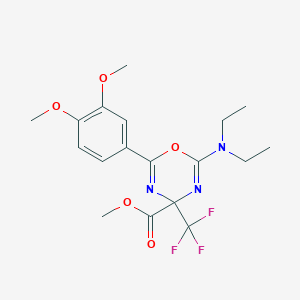
![2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate](/img/structure/B11077265.png)
![4-methyl-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)benzenesulfonamide](/img/structure/B11077278.png)
![2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11077279.png)
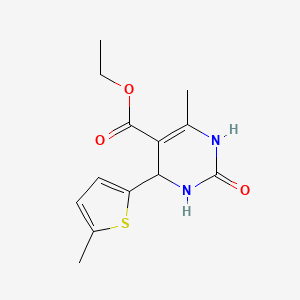
![3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11077297.png)
![Methyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11077302.png)
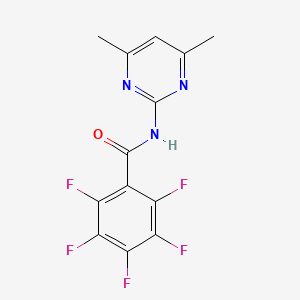
![6-Amino-4-(2-chlorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11077310.png)
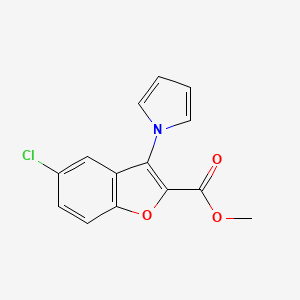
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077318.png)
![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11077320.png)
